molecular formula C21H18ClN3O5 B2919526 Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-52-9

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2919526
CAS No.: 899733-52-9
M. Wt: 427.84
InChI Key: STPPVVPXPRLYOH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a phenyl group at position 1, a 4-chlorophenylamino-oxoethoxy moiety at position 4, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPPVVPXPRLYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyridazine ring and subsequent functionalization to introduce the 4-chlorophenyl amino group. The synthetic route may also involve the use of various reagents and catalysts to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds exhibiting similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHeLa3.24
Compound BMCF75.12
Compound CA5494.67

In particular, one study found that a compound structurally similar to this compound induced apoptosis in HeLa cells by modulating apoptotic proteins such as Bax and Bcl-2, suggesting a mechanism for its antitumor activity .

The mechanism of action for compounds in this class often involves the induction of apoptosis through mitochondrial pathways. Increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins have been observed following treatment with these compounds. For example, treatment with a related compound resulted in a significant increase in caspase-3 activation, further supporting its role in promoting apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and pyridazine rings can significantly affect potency and selectivity against cancer cells.

Table 2: SAR Insights

SubstituentEffect on Activity
4-ChlorophenylIncreased potency
Alkoxy groupsEnhanced solubility
Carbon chain lengthAffects lipophilicity

Studies indicate that introducing electron-withdrawing groups such as chlorine enhances antitumor activity by stabilizing the compound's structure and improving its interaction with biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in vivo. For example, one study reported that a derivative was tested on xenograft models and showed a significant reduction in tumor size compared to controls. The results indicate that these compounds could serve as promising leads for developing new cancer therapies.

Comparison with Similar Compounds

Structural and Functional Insights

  • Chlorophenyl vs. Trifluoromethyl Substitutions : The trifluoromethyl-substituted analog (C₁₅H₁₀F₆N₂O₃) exhibits lower molecular weight (380.24 vs. ~440.86) and higher lipophilicity (XLogP3 = 3.4), likely due to the electron-withdrawing CF₃ groups enhancing membrane permeability .
  • Sulfanyl vs.
  • Halogen and Alkyl Modifications : Fluorine and methyl substitutions (e.g., 3-fluoro-4-methylphenyl in ) may improve binding specificity through steric and electronic effects, while the 4-fluorophenyl group in could influence π-π stacking interactions.

Computational Property Trends

  • Polar Surface Area : The trifluoromethyl analog has a lower topological polar surface area (59 Ų vs. ~80 Ų estimated for the target compound), suggesting reduced hydrogen-bonding capacity and possibly better bioavailability .
  • Lipophilicity : The target compound’s predicted XLogP3 (~3.5) aligns with its chlorophenyl group, which balances hydrophobicity and polarity.

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